



# Application Notes: Utilizing Celecoxib in a Xenograft Mouse Model of Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Celecoxib |           |
| Cat. No.:            | B062257   | Get Quote |

#### Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential in oncology research. Overexpression of COX-2 is a frequent characteristic of gastric cancer and is implicated in carcinogenesis through the production of prostaglandin E2 (PGE2). [1][2] The COX-2/PGE2 signaling pathway plays a crucial role in promoting tumor cell proliferation, angiogenesis, invasion, and inhibiting apoptosis.[3][4][5] Therefore, celecoxib represents a targeted therapeutic strategy for gastric cancer. Xenograft mouse models, where human gastric cancer cells are implanted into immunodeficient mice, provide an essential in vivo platform to evaluate the efficacy and mechanisms of action of agents like celecoxib.[2][6] These models allow for the study of tumor growth dynamics, angiogenesis, and cellular responses to treatment in a living system.

Mechanism of Action of Celecoxib in Gastric Cancer

**Celecoxib** exerts its anti-tumor effects primarily by inhibiting the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandins, particularly PGE2.[3] Elevated PGE2 levels in the tumor microenvironment can promote cancer progression by stimulating cell proliferation, angiogenesis (through factors like VEGF), and cell survival by up-regulating anti-apoptotic proteins like Bcl-2.[4][7][8] By blocking COX-2, **celecoxib** reduces PGE2 production, thereby inducing apoptosis, suppressing cell proliferation, reducing angiogenesis, and weakening the invasiveness of gastric cancer cells.[6][9] Studies have shown that **celecoxib** 



can down-regulate the expression of Bcl-2 and up-regulate caspase-3, key mediators of apoptosis.[8][10]



Click to download full resolution via product page

Caption: Celecoxib inhibits COX-2, blocking PGE2-mediated pro-tumorigenic effects.

# **Experimental Protocols**

### Methodological & Application





The following protocols provide a framework for establishing a gastric cancer xenograft model and evaluating the efficacy of **celecoxib**.

Protocol 1: Establishment of a Human Gastric Cancer Xenograft Model

This protocol is based on methodologies used in studies with the SGC-7901 human gastric cancer cell line.[6][8]

#### Cell Culture:

- Culture human gastric cancer cells (e.g., SGC-7901) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
- Resuspend the cells in PBS at a final concentration of 2 x 10<sup>7</sup> cells/mL to 5 x 10<sup>7</sup> cells/mL.
   [6][8] Check cell viability using a trypan blue exclusion assay; viability should be >95%.

#### • Animal Handling:

- Use 4-6 week old female BALB/c nude mice.[8]
- Allow mice to acclimatize for at least one week before the experiment.
- Maintain mice in a specific-pathogen-free (SPF) environment with sterile food and water ad libitum.

#### Tumor Cell Inoculation:

- Inject 0.1 mL to 0.2 mL of the cell suspension (containing 2 x 10<sup>6</sup> to 5 x 10<sup>6</sup> cells)
   subcutaneously into the right flank or forelimb of each mouse.[6][8]
- Tumor Growth Monitoring:



- Monitor the mice daily for tumor formation.
- Once tumors are palpable, measure the longest (L) and shortest (W) diameters weekly using a digital caliper.
- Calculate tumor volume (V) using the formula: V = (L x W²) / 2.
- When the average tumor volume reaches approximately 80 mm<sup>3</sup> or the largest diameter reaches ~5 mm, randomize the mice into treatment and control groups.[8]

#### Protocol 2: Administration of Celecoxib

- Preparation of Celecoxib Solution:
  - **Celecoxib** can be suspended in a vehicle such as gum arabic for oral administration.[6]
  - Prepare the desired concentration based on the target dosage. Common dosages range from 10 mg/kg/day to 50 mg/kg/day.[2][11]
- Dosing and Administration:
  - Administer celecoxib or the vehicle control to the respective groups daily via oral gavage.
     [6]
  - The volume of administration is typically 0.1 mL to 0.2 mL per mouse.[6][11]
  - Continue treatment for the predetermined study duration (e.g., 2-4 weeks).
  - Monitor animal weight, diet, and general health daily.

#### Protocol 3: Evaluation of Antitumor Effects

- Tumor Growth Inhibition:
  - Continue to measure tumor volume and mouse body weight weekly throughout the treatment period.
  - At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors.



- Immunohistochemistry (IHC) for Proliferation and Angiogenesis:
  - Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
  - Section the paraffin blocks (4-5 μm thickness).
  - Perform IHC staining for:
    - Proliferation markers: Proliferating Cell Nuclear Antigen (PCNA) or Ki67.[6][12]
    - Angiogenesis marker: CD34 or CD31 to determine microvessel density (MVD).
  - Quantify the results by counting positive cells or vessels in multiple high-power fields.
- Apoptosis Detection (TUNEL Assay):
  - Use the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded tumor sections to detect apoptotic cells.[6]
  - Calculate the apoptotic index (AI) as the percentage of TUNEL-positive cells.





Click to download full resolution via product page

Caption: Workflow for assessing celecoxib's effect in a gastric cancer xenograft model.



## **Data Presentation**

The following tables summarize quantitative data from studies evaluating **celecoxib** in gastric cancer models.

Table 1: Effect of Celecoxib on Tumor Growth in Xenograft Models

| Gastric<br>Cancer<br>Cell Line                | Treatmen<br>t Group      | Dosage           | Duration         | Tumor<br>Volume<br>Inhibition<br>(%)      | Tumor<br>Weight<br>Reductio<br>n (%)              | Referenc<br>e |
|-----------------------------------------------|--------------------------|------------------|------------------|-------------------------------------------|---------------------------------------------------|---------------|
| SGC-7901                                      | Celecoxib                | Not<br>specified | >2 weeks         | Significant (P < 0.01)                    | Not<br>Reported                                   | [6]           |
| SGC-<br>7901/DDP<br>(Cisplatin-<br>resistant) | Celecoxib<br>+ Cisplatin | Not<br>specified | Not<br>specified | Augmented vs. Cisplatin alone             | Not<br>Reported                                   | [12]          |
| MNNG-<br>induced<br>(Rat<br>Model)            | Celecoxib                | 10<br>mg/kg/day  | 40 weeks         | Reduced<br>Incidence<br>(18.8% vs<br>75%) | Reduced<br>Mean<br>Volume<br>(2.4 vs<br>2805 mm³) | [2]           |
| MNNG-<br>induced<br>(Rat<br>Model)            | Celecoxib                | 20<br>mg/kg/day  | 40 weeks         | Reduced<br>Incidence<br>(31.3% vs<br>75%) | Lower<br>Tumor<br>Multiplicity                    | [2]           |

Table 2: Cellular and Molecular Effects of Celecoxib Treatment



| Gastric<br>Cancer<br>Model      | Parameter                       | Control<br>Group | Celecoxib<br>Group        | P-value       | Reference |
|---------------------------------|---------------------------------|------------------|---------------------------|---------------|-----------|
| SGC-7901<br>Xenograft           | Proliferation<br>Index (%)      | Higher           | Lower                     | < 0.05        | [6]       |
| SGC-7901<br>Xenograft           | Apoptosis<br>Index (%)          | Lower            | Higher                    | < 0.05        | [6]       |
| SGC-7901<br>Xenograft           | Microvessel<br>Density<br>(MVD) | Higher           | Reduced                   | < 0.01        | [6]       |
| SGC-7901<br>Xenograft           | Bcl-2<br>Expression             | Higher           | Down-<br>regulated        | < 0.05        | [8]       |
| SGC-7901<br>Xenograft           | Caspase-3<br>Expression         | Lower            | Up-regulated              | < 0.05        | [8]       |
| SGC-7901<br>Xenograft           | VEGF-C<br>Expression            | Higher           | Inhibited                 | Not specified | [8]       |
| MNNG-<br>induced (Rat<br>Model) | Tumor PGE2<br>Levels            | Higher           | Reduced (not significant) | > 0.05        | [2]       |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prostaglandin E2 Pathway Is Dysregulated in Gastric Adenocarcinoma in a Caucasian Population PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprevention of gastric cancer by celecoxib in rats PMC [pmc.ncbi.nlm.nih.gov]



- 3. Prostaglandin E2, Wnt, and BMP in gastric tumor mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostaglandin E2 in the progression of gastrointestinal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effects of COX-2 inhibitors and their correlation with angiogenesis and invasion in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitors suppress angiogenesis and growth of gastric cancer xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of celecoxib combined with chemotherapy drug on malignant biological behaviors of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of celecoxib on E-cadherin, VEGF, Microvessel density and apoptosis in gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Celecoxib enhanced the cytotoxic effect of cisplatin in chemo-resistant gastric cancer xenograft mouse models through a cyclooxygenase-2-dependent manner PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Celecoxib in a Xenograft Mouse Model of Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062257#using-celecoxib-in-a-xenograft-mouse-model-of-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com